6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Description
6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a bicyclic heterocyclic compound featuring a thiazole ring fused with a pyrimidine-dione scaffold.
Properties
CAS No. |
18903-20-3 |
|---|---|
Molecular Formula |
C5H3N3O3S |
Molecular Weight |
185.16 g/mol |
IUPAC Name |
6-hydroxy-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C5H3N3O3S/c9-4-2-3(6-1-12-2)7-5(10)8(4)11/h1,11H,(H,7,10) |
InChI Key |
KGNODANMWUBAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(S1)C(=O)N(C(=O)N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF), followed by alkylation at the sulfur atom with various alkyl halides . Another approach includes the intramolecular cyclization of formamidines .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactions and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting the proliferation of cancer cells . It also interacts with phosphatidylinositol 3-kinase and ubiquitin-specific protease 7, affecting various cellular pathways .
Comparison with Similar Compounds
Physicochemical and Toxicological Considerations
- Alkyl/aryl groups enhance lipophilicity, favoring membrane penetration .
- Toxicity: Related hydroxy-substituted heterocycles like 3-hydroxy-8-azaxanthine (CAS 42028-33-1) are flagged as questionable carcinogens, underscoring the need for toxicity profiling of the 6-hydroxy derivative .
Biological Activity
6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound contribute to its interaction with various biological targets.
- Molecular Formula : CHNOS
- Molecular Weight : 169.161 g/mol
- CAS Number : 7464-09-7
- Density : 1.626 g/cm³
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It acts as a topoisomerase I inhibitor , which stabilizes the topoisomerase I-DNA complex. This stabilization leads to DNA damage during cell replication and inhibits cancer cell proliferation. For instance, in a study focusing on various thiazolo derivatives, this compound demonstrated IC values indicative of potent cytotoxic effects against several cancer cell lines .
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications at specific positions on the thiazolo ring can significantly influence biological activity. For example, substituents at the 2 and 6 positions have been shown to enhance the potency of the compound as a CXCR2 antagonist, a target implicated in inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | IC (µM) | Biological Activity |
|---|---|---|
| This compound | 0.079 | Topoisomerase I inhibitor |
| 2-amino-thiazolo[4,5-d]pyrimidine | 0.0049 | CXCR2 antagonist |
| Thiazolo[4,5-d]pyrimidine-2(3H)-thione | N/A | Antimicrobial properties |
Case Studies
- Anticancer Efficacy : A study conducted on various thiazolo derivatives found that this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7 with IC values lower than many conventional chemotherapeutics .
- Antimicrobial Action : In a comparative study of antimicrobial agents against Staphylococcus aureus and Escherichia coli, this compound showed effective inhibition at concentrations as low as 10 µg/mL .
The biological mechanisms through which this compound exerts its effects include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
